4-Methyl-3-nitropyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

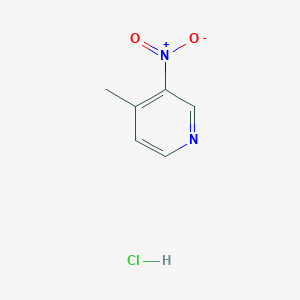

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-3-nitropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c1-5-2-3-7-4-6(5)8(9)10;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYIFDJCITXAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496830 | |

| Record name | 4-Methyl-3-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856835-53-5 | |

| Record name | Pyridine, 4-methyl-3-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856835-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 4-methyl-3-nitro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-3-nitropyridine hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Methyl-3-nitropyridine Hydrochloride

Abstract

This compound is a pivotal heterocyclic intermediate, extensively utilized by researchers in the fields of pharmaceutical and agrochemical synthesis. Its unique molecular architecture, featuring an electron-deficient pyridine ring substituted with a methyl and a nitro group, provides a versatile platform for constructing complex molecular targets. This guide offers a comprehensive exploration of its core chemical properties, synthesis, reactivity, and applications. We delve into the rationale behind experimental choices, provide validated protocols for its synthesis and key transformations, and present a detailed analysis of its physicochemical characteristics. This document is intended to serve as a technical resource for scientists and drug development professionals, enabling them to fully leverage the synthetic potential of this valuable building block.

Introduction to Substituted Nitropyridines

Pyridine-based ring systems are a cornerstone of medicinal chemistry, recognized as a "privileged structural motif" in drug design due to their prevalence in FDA-approved therapeutics.[1] Among the vast landscape of pyridine derivatives, nitropyridines command special attention. The introduction of a strongly electron-withdrawing nitro group profoundly alters the electronic landscape of the pyridine ring, deactivating it towards electrophilic substitution while simultaneously activating it for nucleophilic attack. This altered reactivity makes nitropyridines powerful and versatile precursors for a wide array of functionalized heterocycles with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1]

This compound emerges as a particularly useful intermediate within this class. The strategic placement of the methyl and nitro groups, combined with the enhanced aqueous solubility and stability conferred by hydrochloride salt formation, makes it an ideal starting material for multi-step synthetic campaigns aimed at producing novel active pharmaceutical ingredients (APIs) and agrochemicals.[2]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. The hydrochloride salt form of 4-methyl-3-nitropyridine presents distinct advantages over its free base, primarily in solubility and handling.

Compound Identification and Physical Data

The key identifiers and physical properties of this compound and its corresponding free base are summarized below.

| Property | This compound | 4-Methyl-3-nitropyridine (Free Base) | Reference(s) |

| IUPAC Name | 4-methyl-3-nitropyridine;hydrochloride | 4-methyl-3-nitropyridine | |

| Synonyms | 3-Nitro-4-picoline hydrochloride | 3-Nitro-4-picoline | |

| CAS Number | 856835-53-5 | 5832-44-0 | [3] |

| Molecular Formula | C₆H₇ClN₂O₂ | C₆H₆N₂O₂ | [4][5] |

| Molecular Weight | 174.58 g/mol | 138.12 g/mol | [2][5] |

| Appearance | White to light yellow crystalline solid | White to light yellow solid or liquid | |

| Melting Point | Not specified | 24-28 °C | |

| Flash Point | Not specified | 95.9 °C to 108.3 °C |

Solubility Profile

Salt formation is a cornerstone strategy in pharmaceutical development to enhance the aqueous solubility of parent compounds. This principle is clearly demonstrated when comparing 4-methyl-3-nitropyridine to its hydrochloride salt. The ionic nature of the salt facilitates favorable interactions with polar solvents like water.

| Solvent | This compound | 4-Methyl-3-nitropyridine (Free Base) | Reference(s) |

| Water | High / Complete | Poorly soluble (~2.54 mg/mL) | [2] |

| Methanol | Soluble | Good solubility | |

| Ethanol | Soluble | Good solubility |

Stability

The stability of this compound is influenced by pH and temperature.

-

pH-Dependent Stability : The compound shows optimal stability in mildly acidic to neutral aqueous solutions. Under strongly acidic conditions (pH < 3), the pyridine nitrogen is fully protonated to the pyridinium cation, which is generally stable. However, in related chloronitropyridines, prolonged exposure to aqueous acid can lead to hydrolysis.[6]

-

Thermal Stability : While specific data for this compound is limited, related nitropyridines typically undergo thermal decomposition at temperatures exceeding 300°C, initiated by the degradation of the nitro group.

Spectroscopic Profile (of Free Base)

Spectroscopic data is crucial for reaction monitoring and quality control. The following data pertains to the free base, 4-methyl-3-nitropyridine.

| Technique | Key Data Points | Reference(s) |

| ¹³C NMR | Spectra available in literature databases. | [7] |

| GC-MS | NIST library entry: 136027. | [7] |

| IR Spectra | FTIR spectra available in literature databases. | [7] |

| Raman Spectra | FT-Raman spectra available in literature databases. | [7] |

Synthesis and Purification

The most direct and common synthetic route to 4-methyl-3-nitropyridine originates from the commercially available precursor, 4-methylpyridine (also known as 4-picoline). The synthesis involves the regioselective nitration of the pyridine ring, followed by conversion to the hydrochloride salt to facilitate purification and improve handling characteristics.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5832-44-0|4-Methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 4. 4-Methyl-3-Nitropyridine HCl [chemicalbook.com]

- 5. 4-Methyl-3-nitropyridine 97 5832-44-0 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methyl-3-nitropyridine hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-Methyl-3-nitropyridine Hydrochloride

This guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will integrate data from multiple state-of-the-art analytical techniques to build an unassailable structural confirmation.

Introduction and Physicochemical Profile

This compound (also known as 3-Nitro-4-picoline hydrochloride) is a heterocyclic organic compound that serves as a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its pyridine core, substituted with a methyl and a nitro group, offers unique reactivity for creating more complex molecules.[1] The hydrochloride salt form generally enhances water solubility, making it amenable to various reaction conditions and biological assays.[1][2]

Given its role as a key intermediate, unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent research and development. This guide outlines the integrated analytical strategy for its complete structural characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂O₂ (or C₆H₆N₂O₂·HCl) | [1][2] |

| Molecular Weight | ~174.59 g/mol | [1][2] |

| CAS Number | 856835-53-5 | [2] |

| Appearance | White to light yellow solid or low melting point solid | [3] |

| Melting Point | 24-28°C (for the free base) | [3] |

| Solubility | Soluble in water | [1][2] |

| Synonyms | 3-Nitro-4-picoline hydrochloride | [1] |

The Analytical Workflow: A Multi-Technique Approach

The structure elucidation of an organic molecule is a process of assembling evidence. No single technique provides all the answers. Instead, we use a complementary suite of methods where the output of one technique validates and builds upon the others. The workflow is designed to confirm three key aspects: molecular formula , connectivity , and three-dimensional arrangement .

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Experience: Mass spectrometry is the first-line technique for determining the molecular weight of a compound. For this compound, we expect to see an ion corresponding to the protonated free base [M+H]⁺, as the HCl salt will typically dissociate in the ion source. High-resolution mass spectrometry (HRMS) is crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Expected Results:

-

Free Base (C₆H₆N₂O₂): Molecular Weight = 138.0429 g/mol .[4]

-

Expected [M+H]⁺ Ion (HRMS): 139.0502 m/z.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Analysis Mode: Operate in positive ion mode to detect the [M+H]⁺ ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical formula (C₆H₇N₂O₂ for the protonated species). The measured mass should be within 5 ppm of the theoretical value.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For our target molecule, the most informative regions will be those corresponding to the nitro group, the aromatic pyridine ring, and C-H bonds.

Trustworthiness: The presence of strong, characteristic absorption bands for the nitro group serves as a critical self-validating data point. Their absence would immediately cast doubt on the proposed structure.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Nitro (NO₂) Asymmetric Stretch | ~1520 - 1560 | Strong, sharp absorption |

| Nitro (NO₂) Symmetric Stretch | ~1340 - 1360 | Strong, sharp absorption |

| Aromatic C=C and C=N Stretch | ~1400 - 1600 | Multiple medium to strong bands |

| Aromatic C-H Stretch | > 3000 | Medium to weak bands |

| Aliphatic C-H Stretch (Methyl) | ~2850 - 3000 | Medium to weak bands |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (transmittance vs. wavenumber) to identify the characteristic peaks as listed in Table 2. The NIST WebBook provides reference spectra for the free base that can be used for comparison.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. The hydrochloride salt will protonate the pyridine nitrogen, which will influence the chemical shifts of the ring protons, typically shifting them downfield compared to the free base.

¹H NMR Predicted Spectrum (in D₂O or DMSO-d₆):

-

Pyridine Ring Protons (3H): Three distinct signals in the aromatic region (~8.0-9.5 ppm).

-

H2 (proton ortho to N): Expected to be the most downfield, likely a singlet or narrow doublet.

-

H5 (proton meta to N): Expected to be a doublet.

-

H6 (proton ortho to N): Expected to be a doublet.

-

The coupling constants (J-values) between adjacent protons (H5-H6) will be crucial for confirming their positions.

-

-

Methyl Protons (3H): A sharp singlet at ~2.5-3.0 ppm. The integration of this peak relative to the aromatic protons should be 3:3 (or 1:1).

¹³C NMR Predicted Spectrum:

-

Pyridine Ring Carbons (5C): Five signals in the aromatic region (~120-160 ppm). The carbon bearing the nitro group (C3) and the carbons adjacent to the nitrogen (C2, C6) will have distinct chemical shifts.

-

Methyl Carbon (1C): One signal in the aliphatic region (~15-25 ppm).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not using the residual solvent peak.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

-

Data Analysis:

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign each signal to a specific proton in the molecule.

-

Assign the signals in the ¹³C spectrum based on chemical shifts and comparison to literature values for similar compounds.[6][7]

-

Caption: Predicted ¹H NMR assignments for 4-Methyl-3-nitropyridine.

Single Crystal X-ray Crystallography: The Definitive Structure

Authoritative Grounding: When a suitable single crystal can be grown, X-ray crystallography provides the ultimate proof of structure by determining the precise spatial coordinates of each atom.[8][9] The resulting three-dimensional model confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.[10]

Trustworthiness: The process is self-validating through statistical figures of merit like the R-factor, which quantifies the agreement between the experimental diffraction data and the final structural model. A low R-factor (< 0.05) indicates a highly reliable structure determination.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth (The Critical Step): Growing diffraction-quality single crystals is often the most challenging part.

-

Method: Slow evaporation is a common technique. Dissolve the compound in a suitable solvent (e.g., ethanol, chloroform) to near saturation.[11] Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

Goal: Obtain a single, non-twinned crystal with dimensions of approximately 0.1-0.3 mm.

-

-

Data Collection:

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.

-

A molecular model is built into the electron density map.

-

The atomic positions and thermal parameters are refined using least-squares methods to achieve the best possible fit to the experimental data.[10]

-

Data Synthesis and Final Confirmation

The final step is to integrate the data from all techniques.

-

MS confirms the molecular formula C₆H₆N₂O₂ (as the free base).

-

IR confirms the presence of the key nitro and pyridine functional groups.

-

NMR confirms the carbon-hydrogen framework: a pyridine ring substituted with one methyl group and three protons, with relative positions established by coupling patterns.

This multi-faceted approach ensures the highest level of scientific rigor and provides an unambiguous structural elucidation of this compound.

Safety and Handling

4-Methyl-3-nitropyridine and its hydrochloride salt are hazardous chemicals and must be handled with appropriate precautions.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage. May cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[12][13]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[12][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

- PubChem. (n.d.). 4-Methyl-3-nitropyridine. National Center for Biotechnology Information.

- Ali, K. A., et al. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 172-183.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Elsayed, M. A., et al. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate.

- Purevsuren, B., et al. (2018). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. ResearchGate.

- Arshad, S., et al. (2015). Crystal structure determination of two pyridine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o932–o936.

- Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(32), 22558-22571.

- NIST. (n.d.). 4-Methyl-3-nitropyridine - Mass Spectrum. NIST Chemistry WebBook.

- NIST. (n.d.). 4-Methyl-3-nitropyridine - IR Spectrum. NIST Chemistry WebBook.

- Organic Syntheses. (n.d.). 3-METHYL-4-NITROPYRIDINE-1-OXIDE.

- LookChem. (n.d.). 3-Amino-4-methylpyridine.

- PubChemLite. (n.d.). 4-methyl-3-nitropyridine (C6H6N2O2).

- SpectraBase. (n.d.). 4-Methyl-3-nitropyridine - 13C NMR.

- Gawinecki, R., Rasala, D., & Kucybala, Z. (1995). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 49(2), 75-79.

- Wikipedia. (n.d.). X-ray crystallography.

- NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine - IR Spectrum. NIST Chemistry WebBook.

- Blow, D. (2002). X ray crystallography. Postgraduate Medical Journal, 78(926), 767–769.

- Xiong, R.-G., et al. (2008). 4-Methyl-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1898.

- Manivannan, R., et al. (2015). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of Chemical Crystallography, 45, 147-151.

- Kniess, T., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(4), M1017.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 856835-53-5 [smolecule.com]

- 3. 5832-44-0 4-Methyl-3-nitropyridine AKSci V0272 [aksci.com]

- 4. PubChemLite - 4-methyl-3-nitropyridine (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 5. 4-Methyl-3-nitropyridine [webbook.nist.gov]

- 6. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Methyl-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

physical properties of 4-Methyl-3-nitropyridine HCl

Abstract

4-Methyl-3-nitropyridine hydrochloride is a pivotal chemical intermediate in the pharmaceutical and agrochemical sectors, serving as a versatile building block for the synthesis of complex molecular entities.[1] Its physical properties are critical determinants of its handling, formulation, stability, and reaction kinetics. This guide provides a comprehensive analysis of the core physicochemical properties of 4-Methyl-3-nitropyridine HCl, offering a technical resource for researchers, chemists, and formulation scientists. The discussion integrates established data with the underlying scientific principles and outlines standardized protocols for empirical validation.

Introduction: The Significance of 4-Methyl-3-nitropyridine HCl

4-Methyl-3-nitropyridine, a substituted pyridine derivative, features a methyl group at the 4-position and a nitro group at the 3-position.[2] This specific arrangement of functional groups imparts distinct reactivity, making it a valuable precursor in the development of novel active pharmaceutical ingredients (APIs), particularly anti-inflammatory and antimicrobial agents.[1][2]

The hydrochloride salt form is of particular interest in drug development. The formation of a salt from a weakly basic parent compound, such as a pyridine derivative, is a common strategy to enhance aqueous solubility and improve bioavailability.[3][4] The protonation of the pyridine nitrogen by hydrochloric acid results in a more polar, ionic compound, which facilitates easier integration into aqueous formulations.[1][3] Understanding the physical characteristics of this salt is therefore paramount for its effective application.

Caption: Relationship between the free base and its HCl salt.

Chemical Identity and Core Physicochemical Data

Precise identification is the foundation of all chemical research. The properties of this compound are summarized below. It is crucial to distinguish between the free base and its hydrochloride salt, as their properties differ significantly.

| Property | 4-Methyl-3-nitropyridine HCl | 4-Methyl-3-nitropyridine (Free Base) | Source(s) |

| IUPAC Name | 4-methyl-3-nitropyridin-1-ium chloride | 4-methyl-3-nitropyridine | [3][5] |

| Synonyms | 3-Nitro-4-picoline hydrochloride | 3-Nitro-4-picoline | [1][5] |

| CAS Number | 856835-53-5 | 582-44-0 | [3][6] |

| Molecular Formula | C₆H₇ClN₂O₂ | C₆H₆N₂O₂ | [3][7] |

| Molecular Weight | 174.58 g/mol | 138.12 g/mol | [3] |

| Appearance | Data not widely published; expected to be a crystalline solid | Yellow to light brown solid; may exist as a low-melting solid or liquid | [2][8] |

| Melting Point | Data not widely published | 24-28°C or 63-66°C (conflicting reports) | [2][8] |

| Boiling Point | Not applicable (decomposes) | ~238°C | [9] |

| Solubility | Soluble in water | Slightly soluble in water; soluble in ethanol, ether | [1][3][8] |

Note on Melting Point Discrepancy: The melting point for the free base is reported with significant variation. The 24-28°C range is more frequently cited in technical data sheets.[2] This discrepancy may arise from differences in purity or the presence of different polymorphic forms. The melting point of the hydrochloride salt is not consistently reported in publicly available literature, necessitating empirical determination for any new batch.

In-Depth Analysis of Physical Properties

Melting Point and Thermal Behavior

The melting point is a critical indicator of purity, identity, and crystalline structure.[10] For a pharmaceutical salt, a well-defined and sufficiently high melting point is often desirable for thermal stability during processing and storage.[4]

Causality and Field Insights: A low or broad melting range can indicate the presence of impurities, which depress and widen the melting transition according to the van't Hoff law.[11] For hydrochloride salts of APIs, thermal analysis can also reveal the loss of HCl gas at elevated temperatures, a phenomenon that must be characterized during pre-formulation studies.[12]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the preferred method for thermal analysis as it provides more information than traditional capillary methods, including the enthalpy of fusion and the detection of polymorphic transitions.[11][13]

Caption: Standard workflow for determining melting point via DSC.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the dried 4-Methyl-3-nitropyridine HCl sample into a clean aluminum pan.

-

Pan Sealing: Hermetically seal the pan to contain any potential off-gassing. Place an identical, empty sealed pan in the reference position.

-

Thermal Method: Equilibrate the sample at a temperature well below the expected melting point. Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melt.[14]

-

Data Analysis: The melting point is determined from the onset temperature of the endothermic peak on the resulting thermogram.[15] The area under the peak corresponds to the heat of fusion.

Solubility

The primary driver for creating the hydrochloride salt of 4-Methyl-3-nitropyridine is to enhance its aqueous solubility.[3] This property is fundamental to its utility in pharmaceutical formulations and biochemical assays.

Causality and Field Insights: The ionic character of the salt allows for strong dipole-dipole interactions with water molecules, overcoming the crystal lattice energy and leading to dissolution.[3] However, the solubility of a salt can be complex and pH-dependent. At a certain pH, known as the pH of maximum solubility (pHmax), the solution is saturated with both the salt and the free base.[16] Exceeding this pH can cause the less soluble free base to precipitate, a phenomenon known as disproportionation.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A multi-faceted approach is necessary to fully characterize solubility.

-

Kinetic Solubility (Shake-Flask Method):

-

Prepare a series of vials containing a fixed volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add an excess of 4-Methyl-3-nitropyridine HCl to each vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.[17]

-

Filter the suspensions to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

pH-Solubility Profile:

-

Repeat the shake-flask experiment across a range of pH values (e.g., pH 2 to pH 9).

-

Plot the measured solubility against the final equilibrium pH of the solution.

-

This profile is crucial for predicting the behavior of the compound in different physiological environments (e.g., stomach vs. intestine) and for avoiding precipitation upon dilution or pH change in formulations.

-

Spectroscopic Profile

Spectroscopic analysis provides an unequivocal fingerprint for the molecular structure, confirming identity and purity. While specific spectra for the HCl salt are not abundant in public databases, its features can be reliably predicted based on the known spectra of the free base and the principles of pyridine chemistry.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protonation of the pyridine nitrogen atom by HCl causes a significant downfield shift (deshielding) of the adjacent ring protons.[18] This is due to the increased positive charge on the nitrogen atom, which withdraws electron density from the aromatic ring.[18][19] The methyl group protons would also experience a slight downfield shift. The N-H proton itself may be observable, often as a broad signal.

-

¹³C NMR: Similar to the proton signals, the carbon atoms in the pyridine ring, particularly those alpha to the nitrogen, will be shifted downfield upon protonation.

3.3.2. Infrared (IR) Spectroscopy

-

The IR spectrum of the HCl salt will show characteristic changes compared to the free base. Key features to look for include:

-

N-H Stretch: A broad absorption band typically appears in the 2500-3000 cm⁻¹ region, corresponding to the N⁺-H stretching vibration.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring, typically seen in the 1400-1600 cm⁻¹ region, will shift to higher frequencies upon protonation due to the increased bond order and ring strain.

-

NO₂ Vibrations: The characteristic asymmetric and symmetric stretches of the nitro group (around 1550 and 1350 cm⁻¹) are expected to be present.

-

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Recommended Storage: 4-Methyl-3-nitropyridine HCl should be stored at refrigerated temperatures (0-8°C).[1]

-

Stability Concerns:

-

Hygroscopicity: As a salt, it may be hygroscopic. It should be stored in a tightly sealed container in a dry environment.

-

Chemical Stability: While generally stable, substituted nitropyridines can be susceptible to hydrolysis under certain pH and temperature conditions. It is advisable to prepare aqueous solutions fresh and store them under refrigeration for short periods.[3]

-

Safety and Handling

Based on the data for the parent compound, 4-Methyl-3-nitropyridine HCl should be handled with appropriate precautions.

-

Hazards: The free base is classified as harmful if swallowed, a skin irritant, and a cause of serious eye damage. It may also cause respiratory irritation.[5] Similar precautions should be taken for the HCl salt.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a chemical intermediate whose utility is greatly enhanced by its salt form. Its key physical properties—most notably its enhanced aqueous solubility—are direct consequences of the protonation of the pyridine nitrogen. While some specific data points like the melting point require empirical determination for each batch, a thorough understanding of its thermal behavior, solubility profile, and spectroscopic characteristics provides the necessary foundation for its successful application in research and development. This guide serves as a technical framework for scientists, enabling informed decisions in the handling, characterization, and formulation of this important compound.

References

- Chem-Impex International. (n.d.). This compound.

- Smolecule. (2023, August 16). This compound.

- BLD Pharm. (n.d.). 4-Methyl-3-nitropyridine.

- Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.

- ChemicalBook. (n.d.). 4-Methyl-3-Nitropyridine HCl.

- SpectraBase. (n.d.). Pyridine hydrochloride.

- ChemicalBook. (n.d.). Pyridine hydrochloride(628-13-7) 1H NMR spectrum.

- Fung, E. Y., & Martin, S. W. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%-95%). The Journal of Physical Chemistry, 81(19), 1833-1841.

- TradeIndia. (n.d.). 4-Methyl-3-nitropyridine CAS 5832-44-0.

- Pharmaceutical Technology. (2008, November 2). Salt Selection in Drug Development.

- Medium. (n.d.). 4-Methyl-3-nitropyridine (CAS 5832-44-0): A Versatile Heterocyclic Building Block.

- Al-Ghananeem, A. M. (2019).

- ChemicalBook. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) 1 H NMR.

- Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube.

- ResearchGate. (n.d.). Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners: Hydrate Formation, Polymorphism, and Physicochemical Properties.

- Serajuddin, A. T. M. (2025, August 7). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 114(8), 2631-2642.

- ResearchGate. (2025, July 23). Evaluation of USP melting point standards by differential scanning calorimetry.

- Purdue e-Pubs. (n.d.). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation.

- ChemicalBook. (2025, July 24). 4-Methyl-3-nitropyridine.

- National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.

- TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications.

- ChemicalBook. (n.d.). 4-Methyl-3-nitropyridine CAS#: 5832-44-0.

- PubChem. (n.d.). 4-Methyl-3-nitropyridine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 856835-53-5 [smolecule.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5832-44-0|4-Methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 7. 4-Methyl-3-Nitropyridine HCl [chemicalbook.com]

- 8. 4-Methyl-3-nitropyridine CAS:5832-44-0 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 9. 4-Methyl-3-nitropyridine CAS#: 5832-44-0 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. youtube.com [youtube.com]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 17. researchgate.net [researchgate.net]

- 18. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 19. asu.elsevierpure.com [asu.elsevierpure.com]

An In-Depth Technical Guide to 4-Methyl-3-nitropyridine Hydrochloride (CAS: 5832-44-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Derivative

4-Methyl-3-nitropyridine hydrochloride, with the CAS number 5832-44-0, is a substituted pyridine derivative that has garnered significant attention in the realms of pharmaceutical and agrochemical research.[1] Its structure, featuring a pyridine ring functionalized with both a methyl and a nitro group, makes it a valuable intermediate for the synthesis of more complex molecules. The hydrochloride salt form enhances its water solubility and stability, improving its handling properties for laboratory use.[2]

The strategic placement of the nitro and methyl groups on the pyridine ring allows for a diverse range of chemical transformations. The nitro group can be readily reduced to an amino group, a common step in the synthesis of many active pharmaceutical ingredients (APIs).[2] This versatility has established this compound as a key component in the development of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[1][2]

Caption: Structure of this compound.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. This section consolidates key data for this compound.

| Property | Value | Source |

| CAS Number | 5832-44-0 | [1] |

| Molecular Formula | C₆H₆N₂O₂·HCl | [1] |

| Molecular Weight | 174.59 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 24-28 °C | [3] |

| Boiling Point | 238 °C | [3] |

| Density | 1.228 g/mL at 25 °C | [3] |

| Solubility | Soluble in water | [1][2] |

| Flash Point | 108.3 °C (closed cup) |

Spectral Data:

Spectral analysis is crucial for confirming the identity and purity of this compound. Key spectral data are summarized below:

-

¹³C NMR: Spectra available in the literature provide a reference for the chemical shifts of the carbon atoms in the molecule.

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[4]

-

IR and Raman Spectra: FTIR and FT-Raman spectra are available from various sources and are useful for identifying functional groups.[4]

Synthesis of this compound

The synthesis of this compound is a critical process for its application in research and development. Several synthetic routes have been reported, with the nitration of 4-methylpyridine (4-picoline) being a common and direct method.[2]

A Common Synthetic Pathway: Nitration of 4-Methylpyridine

This method involves the direct nitration of 4-methylpyridine, followed by conversion to its hydrochloride salt.[2]

Caption: General workflow for the synthesis of 4-Methyl-3-nitropyridine HCl.

Detailed Experimental Protocol:

-

Step 1: Nitration of 4-Methylpyridine. In a suitable reaction vessel, 4-methylpyridine is dissolved in a solvent like liquid sulfur dioxide at a low temperature (e.g., -30°C).[5] A solution of a nitrating agent, such as nitrogen pentoxide (N₂O₅) in the same solvent, is then added dropwise while maintaining the low temperature.[5] The reaction is typically rapid.

-

Step 2: Work-up and Isolation of the Free Base. The reaction mixture is carefully poured into ice water to hydrolyze any remaining nitrating agent.[5] The solution is then neutralized with a base, such as sodium carbonate, to a pH of 8-9.[5] The product, 4-methyl-3-nitropyridine, is then extracted with an organic solvent like toluene.[5] The solvent is removed under reduced pressure to yield the free base.

-

Step 3: Formation of the Hydrochloride Salt. The isolated 4-methyl-3-nitropyridine is dissolved in a suitable solvent, and a solution of hydrochloric acid is added. The hydrochloride salt precipitates out of the solution and can be collected by filtration and dried.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its utility stems from the reactivity of the nitro group, which can be a precursor to an amino group, a key functional group in many biologically active molecules.

Key Therapeutic Areas:

-

Anti-inflammatory Agents: The pyridine nucleus is a common scaffold in the design of anti-inflammatory drugs.

-

Antimicrobial Agents: Derivatives of 4-Methyl-3-nitropyridine have been investigated for their potential antimicrobial properties.[2]

-

Enzyme Inhibitors: This compound serves as a starting material for the synthesis of molecules that can act as enzyme inhibitors, which are crucial in treating various diseases.[1]

-

Agrochemicals: Beyond pharmaceuticals, it is also used in the formulation of pesticides and herbicides.[1]

Example Application: Synthesis of Azaindoles

4-Methyl-3-nitropyridine is used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and other 3-substituted azaindoles.[2][5][6] Azaindoles are important heterocyclic motifs found in many biologically active compounds.

Caption: Role of 4-Methyl-3-nitropyridine HCl in API synthesis.

Analytical Quality Control

Ensuring the purity and identity of this compound is paramount for its use in research and manufacturing. A combination of analytical techniques is employed for comprehensive quality control.

Recommended Analytical Workflow:

Caption: A typical quality control workflow for the compound.

Detailed Methodologies:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to determine the purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common choice. Detection is usually performed using a UV detector at a wavelength where the compound has significant absorbance.

-

Gas Chromatography (GC): GC can be used to assess the purity and identify any volatile impurities. A non-polar or medium-polarity capillary column is generally suitable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons should be consistent with the expected structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1365-1345 cm⁻¹) and the pyridine ring.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate safety precautions must be taken when handling this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear suitable protective gloves.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7][8]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7][8]

Handling and Storage:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Avoid breathing dust, vapor, mist, or gas.[7]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Store at 0-8°C for long-term storage.[1]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties, established synthetic routes, and diverse applications in drug discovery underscore its importance. Adherence to rigorous analytical quality control and safety protocols is essential for its successful and safe utilization in the laboratory and beyond.

References

- PubChem. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828. [Link]

- Alachem Co., Ltd. 5832-44-0 | 3-nitro-4-picoline. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 856835-53-5 [smolecule.com]

- 3. 5832-44-0 4-Methyl-3-nitropyridine AKSci V0272 [aksci.com]

- 4. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-3-nitropyridine | 5832-44-0 [chemicalbook.com]

- 6. 4-Methyl-3-nitropyridine 97 5832-44-0 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Methyl-3-nitropyridine Hydrochloride: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 4-Methyl-3-nitropyridine hydrochloride, a pivotal heterocyclic building block for professionals in pharmaceutical and agrochemical research and development. We will move beyond simple data recitation to explore the causality behind its synthesis, its versatile reactivity, and the analytical methodologies required for its validation, providing a holistic understanding of its role in modern chemistry.

Core Chemical Identity and Physicochemical Properties

This compound is the salt form of 3-Nitro-4-picoline. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, making it highly practical for various laboratory applications.[1][2] The fundamental identity and properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-methyl-3-nitropyridin-1-ium chloride |

| Synonyms | 3-Nitro-4-picoline hydrochloride[1] |

| Molecular Formula | C₆H₇ClN₂O₂ or C₆H₆N₂O₂·HCl[1][2][3] |

| Molecular Weight | 174.59 g/mol [1][2] |

| CAS Number | 856835-53-5[2] |

| PubChem ID | 521828 (for free base)[1][4] |

| Free Base (4-Methyl-3-nitropyridine) | CAS: 5832-44-0, MW: 138.12 g/mol [4][5][6] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid. The free base is described as deliquescent crystals. | [6][7] |

| Solubility | Soluble in water. | [1][2] |

| Stability | Exhibits pH-dependent stability in aqueous solutions, with optimal stability under mildly acidic to neutral conditions. | [2] |

| Storage Conditions | Recommended storage at 0-8°C to ensure long-term stability. | [1] |

| Melting Point (Free Base) | 24-28 °C | |

| Boiling Point (Free Base) | 238 °C | [6] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established, multi-step process that begins with the nitration of a common industrial precursor, 4-methylpyridine (also known as 4-picoline).[2][7] The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Workflow Diagram: Synthesis of 4-Methyl-3-nitropyridine HCl

Caption: Synthesis workflow from 4-Methylpyridine to its hydrochloride salt.

Protocol 1: Synthesis of 4-Methyl-3-nitropyridine (Free Base)

This protocol is based on a high-efficiency nitration method.[7] The choice of nitrogen pentoxide (N₂O₅) in liquid sulfur dioxide is critical; it is a potent nitrating agent that allows the reaction to proceed under controlled, low-temperature conditions, minimizing the formation of byproducts.

-

Reagent Preparation: In a suitable reaction vessel, prepare the nitrating solution by dissolving 60 g of solid nitrogen pentoxide in 300 g of liquid sulfur dioxide at -30°C. Stir until fully dissolved.

-

Substrate Preparation: In a separate vessel, dissolve 30 g of 4-methylpyridine in 120 g of liquid sulfur dioxide, maintaining the temperature at -30°C.

-

Nitration Reaction: Slowly add the nitrogen pentoxide solution dropwise to the 4-methylpyridine solution. The low temperature is crucial to control the exothermicity of the reaction. Allow the reaction to proceed for 5 minutes.

-

Hydrolysis: Carefully pour the reaction mixture into 300 g of ice water to hydrolyze any remaining reagents.

-

Neutralization & Extraction: Adjust the pH of the aqueous solution to 8-9 using sodium carbonate. This step neutralizes excess acid and deprotonates the pyridine nitrogen, rendering the product soluble in organic solvents. Extract the product twice with 290 g of toluene.

-

Isolation: Combine the organic extracts and remove the toluene via vacuum distillation to yield the 4-Methyl-3-nitropyridine product.

Protocol 2: Conversion to Hydrochloride Salt

-

Dissolution: Dissolve the purified 4-Methyl-3-nitropyridine from the previous protocol in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: While stirring, bubble anhydrous hydrogen chloride gas through the solution, or add a pre-prepared solution of HCl in the chosen solvent. The hydrochloride salt will precipitate out of the solution.

-

Isolation & Drying: Collect the precipitate by filtration, wash with a small amount of cold, anhydrous solvent to remove any impurities, and dry under vacuum to yield the final this compound.

Chemical Reactivity and Synthetic Utility

The value of this compound in drug development stems from its versatile reactivity, which allows it to serve as a scaffold for building more complex molecules.[1] The nitro and methyl groups, along with the pyridine ring, provide multiple handles for synthetic transformations.[2]

-

Reduction of the Nitro Group: This is arguably the most critical reaction. The nitro group can be readily reduced to an amino group using standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂ or Fe/HCl). This transformation yields 3-Amino-4-methylpyridine, another crucial intermediate for pharmaceuticals.[8]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.

-

Functionalization of the Methyl Group: The methyl group can undergo oxidation or halogenation, providing another avenue for molecular elaboration.

Diagram: Key Reactivity Pathways

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 856835-53-5 [smolecule.com]

- 3. 4-Methyl-3-Nitropyridine HCl [chemicalbook.com]

- 4. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5832-44-0|4-Methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 6. 4-Methyl-3-nitropyridine 97 5832-44-0 [sigmaaldrich.com]

- 7. 4-Methyl-3-nitropyridine | 5832-44-0 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

An In-depth Technical Guide on the Solubility of 4-Methyl-3-nitropyridine Hydrochloride in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

4-Methyl-3-nitropyridine hydrochloride is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules.[1] Its molecular structure, featuring a pyridine ring substituted with a methyl and a nitro group, makes it a versatile intermediate for developing novel therapeutics, including anti-inflammatory and antimicrobial agents.[1][2] The hydrochloride salt form of this compound significantly enhances its aqueous solubility, a crucial factor in many chemical and biological processes.[1][2]

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of this compound in various organic solvents is paramount. Solubility dictates the choice of solvents for synthesis, purification, crystallization, and formulation, directly impacting reaction kinetics, yield, purity, and bioavailability of the final active pharmaceutical ingredient (API). This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound, offering a robust framework for its application in research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂O₂ | [2] |

| Molecular Weight | 174.59 g/mol | [2] |

| CAS Number | 856835-53-5 | [2] |

| Appearance | White to light brown solid | [3] |

| Parent Compound | 4-Methyl-3-nitropyridine | [2] |

| Parent Compound CAS | 5832-44-0 |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[4] The solubility of this compound is governed by the interplay of its structural features: the polar pyridinium chloride salt, the moderately polar nitro group, and the nonpolar methyl group and pyridine ring.

The hydrochloride salt formation dramatically increases the compound's polarity and introduces ionic character, leading to significantly enhanced solubility in polar protic solvents like water, methanol, and ethanol.[2] These solvents can effectively solvate the pyridinium and chloride ions through hydrogen bonding and ion-dipole interactions.

In less polar organic solvents, the solubility is expected to be lower. The presence of the nitro group, a strong electron-withdrawing group, contributes to the molecule's overall polarity. However, the nonpolar character of the methyl group and the pyridine ring will favor interactions with less polar solvents.

The following diagram illustrates the key molecular features influencing the solubility of this compound.

Caption: Intermolecular forces influencing solubility.

Qualitative Solubility Profile

While specific quantitative data is not widely available in the public domain, a qualitative understanding of the solubility of this compound can be inferred from available information and the behavior of similar compounds.

-

High Solubility: Expected in polar protic solvents such as water, methanol, and ethanol. Related nitropyridine hydrochloride salts have been reported to be completely soluble in these solvents.[2]

-

Moderate to Good Solubility: Likely in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The parent compound, 4-methyl-3-nitropyridine, shows good solubility in such solvents.[2]

-

Low to Insoluble: Expected in nonpolar solvents such as toluene, hexane, and diethyl ether. The ionic nature of the hydrochloride salt is not conducive to dissolution in these solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents using the equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

HPLC column suitable for pyridine-based compounds (e.g., C18)

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded (e.g., 25 °C).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Method (HPLC):

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solutions and record the peak areas.

-

-

Data Analysis and Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample solutions.

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with increasing temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.

-

pH: In aqueous or protic organic solvent systems, the pH can significantly affect the solubility of ionizable compounds. While 4-Methyl-3-nitropyridine is already in its hydrochloride salt form, the equilibrium can be influenced by the presence of other acidic or basic species.

-

Presence of Other Solutes: The presence of other dissolved substances can impact the solubility through common ion effects or changes in the solvent properties.

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective utilization in pharmaceutical and chemical research. While publicly available quantitative data is limited, this guide provides a strong theoretical framework for predicting its solubility behavior and a detailed, practical protocol for its experimental determination. By systematically evaluating its solubility in a range of organic solvents, researchers can optimize reaction conditions, improve purification processes, and facilitate the development of novel chemical entities.

References

- PubChem. Pyridinium chloride. [Link]

- ChemBK. Pyridine Hydrochloride. [Link]

- PubChem. 4-Methyl-3-nitropyridine. [Link]

- ChemSrc. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport. [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 4-Methyl-3-nitropyridine Hydrochloride

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Methyl-3-nitropyridine Hydrochloride (HCl). As a crucial intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals.[1][2] This document synthesizes available empirical data with foundational spectroscopic principles to offer a robust characterization. While direct, publicly available spectra for the hydrochloride salt are limited, this guide presents the known data for the free base, 4-Methyl-3-nitropyridine, and provides an expert analysis of the spectral changes anticipated upon N-protonation. This approach offers a predictive and practical framework for the identification and quality control of the HCl salt form.

Introduction and Physicochemical Properties

4-Methyl-3-nitropyridine is a substituted pyridine derivative utilized as a versatile building block in organic synthesis.[1][2] The formation of its hydrochloride salt is a common strategy to improve solubility and handling characteristics, a critical consideration in drug development pipelines where aqueous media are prevalent. The protonation of the pyridine nitrogen atom significantly alters the molecule's electronic distribution, which is directly observable through various spectroscopic techniques.

The core structure consists of a pyridine ring substituted with a methyl group at the 4-position and a nitro group at the 3-position. The hydrochloride salt is formed by the reaction of the basic pyridine nitrogen with hydrochloric acid.

Table 1: Physicochemical Properties

| Property | Value (Free Base) | Value (HCl Salt) | Source(s) |

| Chemical Formula | C₆H₆N₂O₂ | C₆H₇ClN₂O₂ | [3] |

| Molecular Weight | 138.12 g/mol | 174.58 g/mol | [3] |

| Appearance | White to light yellow solid/liquid | Crystalline Solid | [1] |

| Melting Point | 24-28 °C | Not specified | [4] |

| Boiling Point | 238 °C | Not applicable | [4] |

| Density | 1.228 g/mL at 25 °C | Not specified | [4] |

Structural Analysis Workflow

The comprehensive characterization of 4-Methyl-3-nitropyridine HCl relies on a multi-technique spectroscopic approach. Each method provides unique and complementary information, allowing for unambiguous structural confirmation.

Caption: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The formation of the HCl salt induces significant and predictable changes in the chemical shifts (δ) of the nuclei within the pyridine ring due to the introduction of a positive charge on the nitrogen atom and the resulting electron withdrawal.

¹H NMR Spectroscopy

Analysis of the Free Base (4-Methyl-3-nitropyridine): The ¹H NMR spectrum of the free base would exhibit three distinct signals in the aromatic region and one signal in the aliphatic region.

-

H-2, H-5, H-6: These protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm).

-

-CH₃: The methyl protons will appear as a singlet in the aliphatic region (typically δ 2.0-3.0 ppm).

Anticipated Changes for the HCl Salt: Upon protonation of the pyridine nitrogen, a significant deshielding effect is observed, causing downfield shifts for the ring protons.[5][6]

-

Pyridinium Proton (N-H): A new, broad signal corresponding to the N-H proton will appear far downfield. Its visibility and sharpness can be highly dependent on the solvent and water content. Using a solvent like DMSO-d₆ is often recommended for observing exchangeable protons.[7]

-

Ring Protons (H-2, H-5, H-6): The protons adjacent to the now-positive nitrogen (H-2 and H-6) will experience the most substantial downfield shift due to the strong inductive effect of the cationic center. The chemical shift of H-5 will also shift downfield, but to a lesser extent.[5][6]

-

Methyl Protons (-CH₃): A smaller downfield shift is also expected for the methyl group protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Expected Shift (Free Base) | Predicted Shift (HCl Salt) | Rationale for Change |

| N-H | N/A | Highly downfield, broad | New proton on the cationic nitrogen. |

| H-2 | ~8.5-8.8 ppm | Downfield shift (>8.8 ppm) | Strong deshielding from adjacent N⁺.[5] |

| H-6 | ~8.5-8.8 ppm | Downfield shift (>8.8 ppm) | Strong deshielding from adjacent N⁺.[5] |

| H-5 | ~7.2-7.5 ppm | Downfield shift (>7.5 ppm) | Moderate deshielding effect. |

| -CH₃ | ~2.5 ppm | Minor downfield shift | Distal inductive effect. |

¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectrum is profoundly affected by N-protonation. The electron-withdrawing nature of the pyridinium nitrogen causes a downfield shift for all ring carbons.

Analysis of the Free Base (4-Methyl-3-nitropyridine): The PubChem database indicates ¹³C NMR data is available for the free base.[3] The spectrum would show five aromatic carbon signals and one aliphatic carbon signal.

Anticipated Changes for the HCl Salt: Quaternization or protonation of the nitrogen atom alters the shielding pattern of the ring carbons.[8]

-

Ring Carbons (C-2, C-3, C-4, C-5, C-6): All five carbons in the pyridine ring are expected to shift downfield. The carbons directly bonded to the nitrogen (C-2 and C-6) typically show the most significant change.

-

Methyl Carbon (-CH₃): A minor downfield shift is anticipated for the methyl carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Expected Shift (Free Base) | Predicted Shift (HCl Salt) | Rationale for Change |

| C-2 | ~150-155 ppm | Downfield shift | Significant deshielding from adjacent N⁺. |

| C-6 | ~150-155 ppm | Downfield shift | Significant deshielding from adjacent N⁺. |

| C-4 | ~145-150 ppm | Downfield shift | Moderate deshielding. |

| C-3 | ~130-135 ppm | Downfield shift | Moderate deshielding. |

| C-5 | ~120-125 ppm | Downfield shift | Moderate deshielding. |

| -CH₃ | ~18-22 ppm | Minor downfield shift | Minor inductive effect. |

Experimental Protocol for NMR

-

Sample Preparation: Dissolve 5-10 mg of 4-Methyl-3-nitropyridine HCl in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for its ability to clearly resolve exchangeable N-H protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set a spectral width of approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire several thousand scans as needed for adequate signal-to-noise.

-

-

Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The transition from the free base to the HCl salt introduces and modifies key vibrational modes.

Caption: Key vibrational regions in the IR spectrum of the target compound.

Analysis of the Free Base (4-Methyl-3-nitropyridine): The IR spectrum of the free base is characterized by:

-

Aromatic C-H stretches: Above 3000 cm⁻¹.

-

C=C and C=N ring vibrations: In the 1400-1650 cm⁻¹ region.

-

NO₂ stretches: Strong asymmetric and symmetric stretches, typically around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

Anticipated Changes for the HCl Salt: The formation of the pyridinium salt introduces significant changes.

-

N-H Stretch: The most diagnostic new feature is the appearance of a very broad and strong absorption band in the 2500-3000 cm⁻¹ region, corresponding to the N⁺-H stretch of the pyridinium ion.

-

Ring Vibrations: The C=C and C=N stretching frequencies in the 1400-1650 cm⁻¹ region will shift. Studies on pyridine hydrochloride show that these bands are altered upon salt formation due to changes in the ring's electronic structure and bond strengths.[9][10]

Table 4: Key IR Absorptions

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| N⁺-H Stretch | 2500 - 3000 (broad) | Diagnostic for pyridinium salt formation. |

| Aromatic C-H Stretch | 3000 - 3150 | Typically sharp peaks. |

| C=N, C=C Stretch | 1400 - 1650 | Pattern of bands will differ from free base.[9] |

| NO₂ Asymmetric Stretch | ~1520 - 1550 | Strong absorption. |

| NO₂ Symmetric Stretch | ~1340 - 1360 | Strong absorption. |

Experimental Protocol for IR

-

Sample Preparation: For a solid sample, the KBr pellet technique is standard. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.

Anticipated Fragmentation: For a hydrochloride salt analyzed by techniques like Electrospray Ionization (ESI), the salt will typically dissociate in solution before ionization. Therefore, the mass spectrum will not show the mass of the intact salt (174.58 amu). Instead, it will show the protonated molecule of the free base.

-

Molecular Ion Peak: The primary ion observed will be the protonated free base, [M+H]⁺, where M is 4-Methyl-3-nitropyridine. This will result in a prominent peak at m/z ≈ 139.05 .[11]

-

Adducts: It is possible, though often less likely, to observe adducts such as [M+Na]⁺ or even a cation cluster like [2M+H]⁺. In some specific ESI-MS conditions, a chloride adduct [M+Cl]⁻ might be detectable in negative ion mode.[7]

-

Isotopic Pattern: The presence of chlorine will not be observed in the primary [M+H]⁺ ion, so the characteristic M+2 peak for chlorine will be absent.

Experimental Protocol for MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

-

Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight of the organic component. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₆H₇N₂O₂⁺).

Conclusion

The structural characterization of 4-Methyl-3-nitropyridine HCl is reliably achieved through a combination of NMR, IR, and Mass Spectrometry. While publicly archived spectra for the HCl salt are scarce, a complete and confident elucidation is possible by analyzing the spectra of the free base and applying a foundational understanding of how N-protonation influences the spectroscopic output. The key diagnostic indicators for successful salt formation are the significant downfield shifts of the pyridine ring protons and carbons in NMR spectra and the appearance of a broad N⁺-H stretching band in the IR spectrum. This guide provides the necessary framework for researchers to confidently identify and characterize this important synthetic intermediate.

References

- Cook, D. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Canadian Journal of Chemistry, 39(10), 2009-2017.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521828, 4-Methyl-3-nitropyridine.

- ResearchGate. (n.d.). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution... [Image].

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- NIST. (n.d.). Pyridine hydrochloride. In NIST Chemistry WebBook.

- Reddit. (2020). How to detect a HCl salt in organic compounds. r/chemistry.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- MDPI. (2001). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(12), 978-986.

- Cook, M. J., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27385–27393.

- Supporting Information for N-oxidation of Pyridine Derivatives. (n.d.).

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).